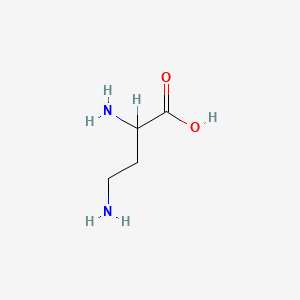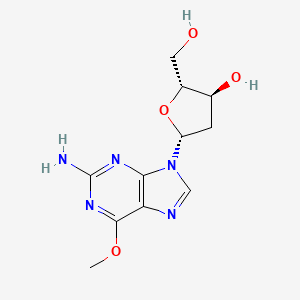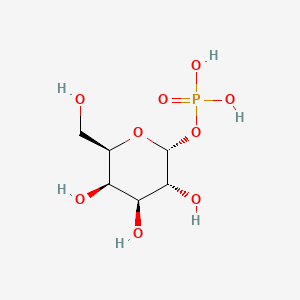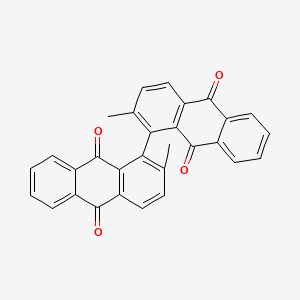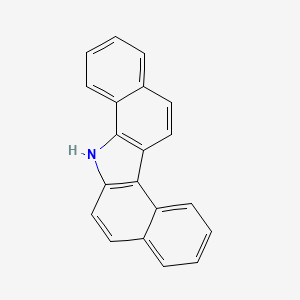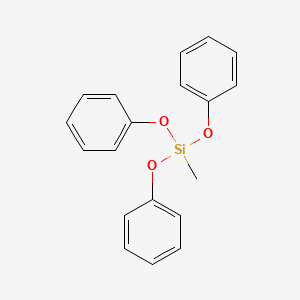
Methyltriphenoxysilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltriphenoxysilane is typically synthesized through the reaction of methyltrichlorosilane with phenol. The reaction proceeds as follows:
CH3SiCl3+3C6H5OH→CH3Si(OPh)3+3HCl
This reaction is carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where methyltrichlorosilane and phenol are mixed in stoichiometric amounts. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. The by-product, hydrogen chloride, is removed through a scrubbing process .
Chemical Reactions Analysis
Types of Reactions: Methyltriphenoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and phenol.
Condensation: The hydrolyzed product can further condense to form polysiloxanes.
Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of polysiloxanes.
Substitution: Various nucleophiles such as alcohols, amines, or thiols.
Major Products:
Hydrolysis: Silanols and phenol.
Condensation: Polysiloxanes.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
Methyltriphenoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyltriphenoxysilane involves its ability to form strong silicon-oxygen bonds. This property is exploited in various applications where durable and stable materials are required. The compound interacts with molecular targets through the formation of siloxane linkages, which contribute to its effectiveness in surface modification and polymerization processes .
Comparison with Similar Compounds
Methyltrimethoxysilane (CH₃Si(OCH₃)₃): Similar in structure but with methoxy groups instead of phenoxy groups.
Phenyltrimethoxysilane (C₆H₅Si(OCH₃)₃): Contains a phenyl group instead of a methyl group.
Trimethoxy(phenyl)silane (C₆H₅Si(OCH₃)₃): Similar to phenyltrimethoxysilane but with different substitution patterns.
Uniqueness: Methyltriphenoxysilane is unique due to its phenoxy groups, which provide distinct reactivity and properties compared to other silanes. The presence of phenoxy groups enhances its ability to form stable and durable siloxane bonds, making it particularly useful in applications requiring robust materials .
Properties
IUPAC Name |
methyl(triphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3Si/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHEPWCWBIQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348024 | |
| Record name | Methyltriphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3439-97-2 | |
| Record name | Methyltriphenoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


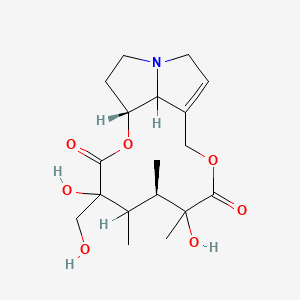

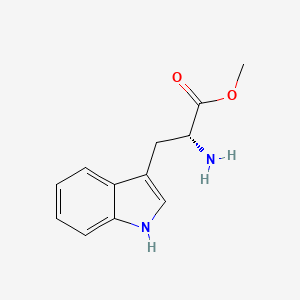

![sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B1594028.png)
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)


